Magnesium phthalocyanine

Overview

Description

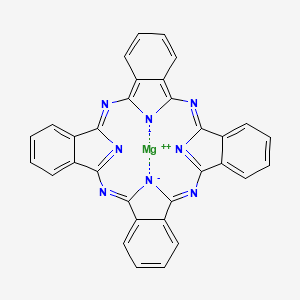

Magnesium phthalocyanine is a metal phthalocyanine compound that consists of a magnesium ion centrally coordinated to a phthalocyanine macrocycle. Phthalocyanines are planar aromatic macrocycles composed of four isoindole units connected by nitrogen atoms, forming an 18 π-electron aromatic system. These compounds are known for their intense blue-green color and have been extensively studied for their unique optical, electronic, and chemical properties .

Mechanism of Action

Target of Action

Magnesium(II) Phthalocyanine (MgPc) is a complex compound that primarily targets bovine serum albumin (BSA) . BSA is a protein that has a significant role in drug binding and delivery, making it a crucial target for MgPc.

Mode of Action

MgPc interacts with its targets through electrostatic interactions . The small size and high charge density of the magnesium ion in MgPc allow for strong electrostatic interactions with the target . This interaction leads to changes in the target’s structure and function, which can result in various downstream effects.

Biochemical Pathways

It is known that mgpc has a role inphotodynamic therapy (PDT) . In PDT, MgPc absorbs light and transfers the energy to oxygen molecules, producing singlet oxygen. This reactive oxygen species can then interact with various biological molecules, leading to cell death .

Pharmacokinetics

The pharmacokinetics of MgPc are complex and depend on various factors. Magnesium, the central metal in MgPc, is the fourth most common cation in the body and the second most common intracellular cation . It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . .

Result of Action

The primary result of MgPc’s action is the generation of singlet oxygen . This reactive oxygen species can cause damage to various cellular components, leading to cell death. This property is particularly useful in PDT, where the goal is to selectively kill cancer cells .

Action Environment

The action of MgPc is influenced by the environment. For instance, MgPc is known to demetallate to metal-free ligands in acidic environments . The rate of this demetallation can be decreased by incorporating mgpc into certain delivery systems, such as liposomes . Additionally, the fluorescence lifetimes of MgPc complexes show a strong dependence on their immediate environment .

Biochemical Analysis

Biochemical Properties

Magnesium(II) Phthalocyanine is a planar aromatic macrocycle consisting of four isoindole units presenting an 18 π-electron aromatic cloud delocalized over an arrangement of alternated carbon and nitrogen atoms . It interacts with various biomolecules, including enzymes and proteins, through these aromatic interactions.

Cellular Effects

Its strong absorption in the visible region and its ability to support intense electromagnetic radiations make it a promising candidate for various applications in cellular biology .

Molecular Mechanism

The molecular mechanism of action of Magnesium(II) Phthalocyanine is largely dependent on its interactions with biomolecules. Its planar structure and aromatic electron cloud allow it to bind to various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Its thermal and chemical stability make it a promising candidate for long-term studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

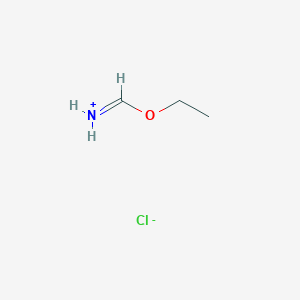

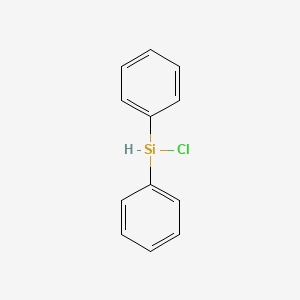

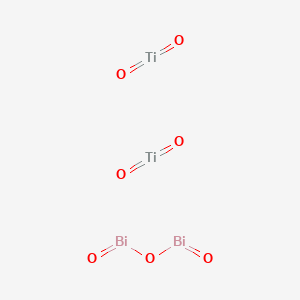

Magnesium phthalocyanine can be synthesized through the cyclotetramerization of phthalonitrile derivatives in the presence of magnesium salts. One common method involves the reaction of phthalonitrile with magnesium chloride in a high-boiling solvent such as n-pentanol, using a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction . The reaction typically proceeds under reflux conditions, and the product is purified through column chromatography.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Magnesium phthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalocyanine radical cations.

Reduction: Reduction reactions can yield phthalocyanine anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products

Oxidation: Phthalocyanine radical cations.

Reduction: Phthalocyanine anions.

Substitution: Various substituted phthalocyanine derivatives depending on the reagents used.

Scientific Research Applications

Magnesium phthalocyanine has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical processes.

Medicine: Investigated for its potential in imaging and diagnostic applications, particularly in fluorescence imaging.

Comparison with Similar Compounds

Similar Compounds

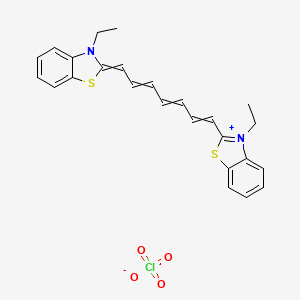

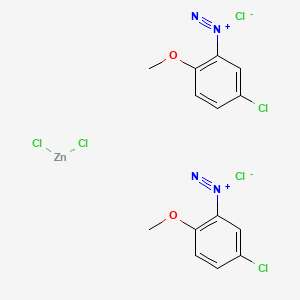

- Zinc(II) Phthalocyanine

- Copper(II) Phthalocyanine

- Iron(II) Phthalocyanine

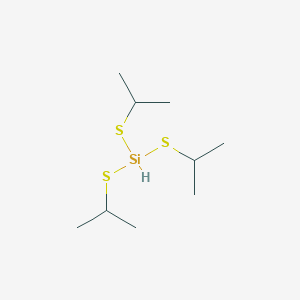

- Silicon Phthalocyanine

Uniqueness

Magnesium phthalocyanine is unique due to its specific photophysical properties, such as its absorption and emission spectra, which differ from other metal phthalocyanines. It also exhibits distinct chemical reactivity and stability, making it suitable for specific applications in photodynamic therapy and electronic devices .

Properties

IUPAC Name |

magnesium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQREIWCURIAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16MgN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple powder; [Alfa Aesar MSDS] | |

| Record name | Magnesium phthalocyanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1661-03-6 | |

| Record name | Magnesium phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1661-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

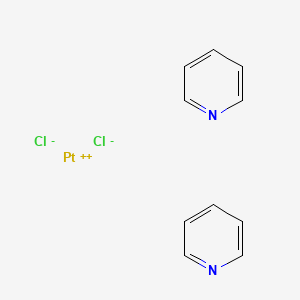

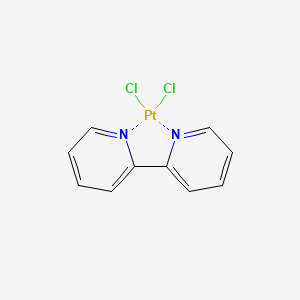

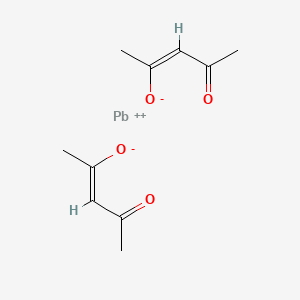

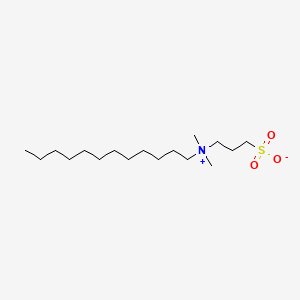

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.